2,6-Diethylaniline

Descripción general

Descripción

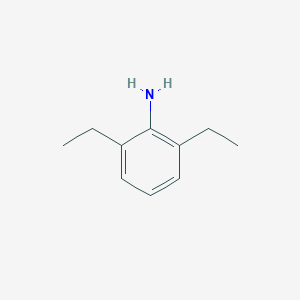

2,6-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a clear yellow to reddish-brown liquid and is known for its use as an intermediate in the synthesis of various herbicides and other agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Diethylaniline can be synthesized through the alkylation of aniline with ethylene. The reaction typically occurs at high temperatures (200-300°C) and under high pressure in the presence of aluminum anilide as a catalyst . Another method involves the reaction of aniline with aluminum powder to form aluminum anilide, which then undergoes alkylation to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Oxidation Reactions

DEA undergoes enzymatic and chemical oxidation to form phenolic derivatives:

-

Primary Oxidation Product : Incubation with NADPH-fortified rat liver microsomes yields 4-amino-3,5-diethylphenol (ADEP) as the major product.

-

Secondary Oxidation : ADEP further oxidizes to 3,5-diethylbenzoquinone-4-imine (DEBQI) under oxidative conditions.

Mechanistic Pathway :

| Step | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 1 | NADPH, microsomal enzymes | 4-Amino-3,5-diethylphenol (ADEP) | |

| 2 | Oxidative environment | 3,5-Diethylbenzoquinone-4-imine (DEBQI) |

Halogenation

DEA participates in electrophilic substitution with iodine, forming sigma-acceptor complexes :

-

Reagents : Iodine in chloroform, dichloromethane, or carbon tetrachloride.

-

Products : Stable charge-transfer complexes characterized by spectroscopic methods .

Nitration and Bromination

The orientation of nitration and bromination in DEA derivatives depends on reaction acidity:

-

Acidic Conditions : Substitution occurs at the para position relative to the amino group.

-

Neutral/Non-Acidic Conditions : Substitution shifts to meta positions due to steric hindrance from ethyl groups .

Example :

| Reaction | Medium | Major Product | Reference |

|---|---|---|---|

| Bromination (N-Acetyl-DEA) | H₂SO₄ | 4-Bromo derivative | |

| Bromination (N-Acetyl-DEA) | Acetic acid | 3-Bromo derivative |

N-Alkylation via Reductive Amination

DEA undergoes N-alkylation using aldehydes in a reductive amination process:

-

Catalyst : Pd/C with ammonium formate.

-

Conditions : 2-Propanol/water (9:1 v/v), room temperature, 30 minutes.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | 2-Propanol/water (9:1) |

| Catalyst Loading | 0.5 mmol Pd/C |

| Reaction Time | 30 min |

Complexation with Metals

DEA forms cytotoxic metal complexes with transition metals:

-

Metals : Zinc (Zn²⁺), Manganese (Mn²⁺).

-

Biological Activity : These complexes exhibit selective cytotoxicity against cancer cell lines by modulating cell cycle regulators (e.g., upregulating p53, downregulating CDK2) .

Microbial Degradation

DEA is a metabolite of the herbicide alachlor. In microbial cultures:

-

Detection Method : HPLC-UV with a C-18 column (acetonitrile/water mobile phase).

Photodegradation

Under hydroxyl radical (- OH) attack:

Derivatization for Analytical Purposes

DEA forms stable derivatives for chromatographic analysis:

Aplicaciones Científicas De Investigación

Agricultural Applications

2,6-Diethylaniline plays a crucial role in the agricultural sector, primarily as an intermediate in the synthesis of herbicides and pesticides. Notable examples include:

- Herbicides : It is used in the production of herbicides like alachlor and butachlor, which are essential for crop protection .

- Pesticides : The compound contributes to the formulation of pesticides that enhance crop yields by protecting against pests and diseases .

Table 1: Key Herbicides Synthesized from this compound

| Herbicide | Active Ingredient | Application |

|---|---|---|

| Alachlor | 2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide | Pre-emergent herbicide for corn |

| Butachlor | 2-chloro-N-(butoxymethyl)-N-(2,6-diethylphenyl)acetamide | Pre-emergent herbicide for rice |

Industrial Applications

In addition to its agricultural uses, this compound is integral to various industrial processes:

- Dyes and Pigments : It serves as an intermediate in the production of acid dyes used in textiles .

- Corrosion Inhibitors : The compound is utilized as a corrosion inhibitor in drilling fluids within the oil and gas industry .

- Polymer Production : It acts as a curing agent for epoxies and is used in reaction injection molding (RIM) processes to enhance plastic properties like flexibility and impact resistance .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Dyes | Intermediate for acid dyes in textiles |

| Corrosion Inhibitor | Added to drilling fluids to prevent corrosion |

| Polymer Curing | Used as a curing agent for epoxy resins |

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound:

- Drug Development : Studies have explored its antioxidant and anti-inflammatory properties, suggesting possible roles in treating conditions like cancer and Alzheimer's disease .

- Metabolic Studies : The compound is also investigated for its metabolic pathways, aiding in understanding the biotransformation of related compounds.

Case Study 1: Determination of Alachlor and Its Metabolite

A study published in PubMed developed a novel method using microdialysis sampling coupled with high-performance liquid chromatography (HPLC) to determine alachlor and its metabolite, this compound. The method demonstrated high sensitivity and efficiency, highlighting the importance of this compound in environmental monitoring .

Case Study 2: Synthesis Techniques

Research focused on synthesizing derivatives of this compound via N-alkylation has shown promising results using simple solvent systems. This study emphasizes the versatility of this compound as a precursor for various pharmaceutical compounds .

Mecanismo De Acción

The mechanism of action of 2,6-diethylaniline involves its metabolic conversion to active intermediates. For instance, during oxidation, it forms 4-amino-3,5-diethylphenol, which can further oxidize to 3,5-diethylbenzoquinone-4-imine . These intermediates can interact with biological molecules, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylaniline: An aromatic primary amine with two methyl groups at the 2 and 6 positions.

2,6-Diisopropylaniline: An aromatic amine with two isopropyl groups at the 2 and 6 positions.

2,4,6-Trimethylaniline: An aromatic amine with three methyl groups at the 2, 4, and 6 positions.

Uniqueness

2,6-Diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups provide steric hindrance, affecting its reactivity and interactions compared to its methyl or isopropyl-substituted analogs .

Actividad Biológica

2,6-Diethylaniline (DEA) is an organic compound with the formula C₁₀H₁₅N, primarily used as an intermediate in the synthesis of various industrial products such as pesticides, dyestuffs, and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

- Molecular Formula : C₁₀H₁₅N

- Molecular Weight : 149.24 g/mol

- Structure : Contains two ethyl groups attached to the aniline ring, influencing its reactivity and biological interactions.

Metabolism and Toxicity

Research indicates that this compound undergoes significant metabolic transformations in biological systems. Studies have shown that it can form various metabolites, some of which may exhibit toxicological effects.

Metabolic Pathways

-

Absorption and Distribution :

- Rapid absorption in the gastrointestinal tract has been observed in animal models, indicating a half-time of approximately 14.4 minutes for absorption from the intestine .

- Following administration, it is metabolized to several compounds, including N-hydroxy-2,6-diethylaniline and 4-hydroxy-2,6-diethylaniline .

- Toxicological Effects :

Genotoxicity

The genotoxic potential of this compound has been a subject of investigation:

- Mutagenicity Tests : Conflicting results have been reported regarding its mutagenic properties in bacterial assays (Salmonella typhimurium) and mammalian cell lines. Some studies indicate weak mutagenic activity under specific conditions .

- Chromosomal Aberrations : It has been shown to induce sister chromatid exchanges and chromosomal aberrations in cultured cells, suggesting potential genotoxic effects .

Case Studies

Several case studies highlight the biological effects of this compound:

- Occupational Exposure :

- Animal Studies :

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Metabolism | Rapid absorption; formation of multiple metabolites |

| Toxicity | Weight loss, liver enlargement, anemia at high doses |

| Genotoxicity | Induces chromosomal aberrations; conflicting mutagenicity results |

| Case Studies | Elevated hemoglobin adducts in occupational exposure; adverse effects in animal studies |

Propiedades

IUPAC Name |

2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHNROGBXVLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71477-82-2 (hydrochloride) | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027218 | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235.5 °C, BP: 114 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.96 kg/l @ 20 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C | |

| Record name | 2,6-Diethylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid | |

CAS No. |

579-66-8 | |

| Record name | 2,6-Diethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2234594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3.5 °C, MP: 3-4 °C, 3-4 °C | |

| Record name | 2,6-DIETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a common method for synthesizing 2,6-Diethylaniline?

A1: this compound can be synthesized through the alkylation of aniline with ethylene, using aluminum anilide as a catalyst. This reaction typically occurs at elevated temperatures and pressures. []

Q2: What is a key application of this compound in the chemical industry?

A2: this compound serves as a crucial intermediate in the synthesis of pretilachlor, a widely used herbicide. One synthesis route involves the mono-N-alkylation of this compound with 1-(2′-chloroethoxy)propane, facilitated by sodium hydride. []

Q3: How is this compound utilized in polymer chemistry?

A3: this compound, along with its derivative 4,4'-methylenebis(3-chloro-2,6-diethylaniline), is frequently used as a curing agent in epoxy resin formulations. These diamines react with epoxy groups to form crosslinked networks, enhancing the mechanical properties of the final materials. [, ]

Q4: How does this compound enter the environment?

A4: this compound primarily enters the environment as a degradation product of chloroacetanilide herbicides like alachlor and butachlor. These herbicides undergo microbial metabolism in soil and water, leading to the formation of 2,6-DEA. [, , ]

Q5: What are the primary metabolites identified in the degradation pathway of alachlor in soil?

A5: Alachlor biodegradation in soil leads to the formation of several metabolites, including 2-chloro-N-(2,6-diethylphenyl) acetamide, this compound, 7-ethylindoline, and N-(2,6-diethylphenyl) formamide. These metabolites have been identified through GC-MS analysis. []

Q6: How does the addition of organic matter to soil influence the biodegradation of acetochlor and butachlor?

A6: Studies have shown that the addition of sodium dodecylbenzene sulfonate (SDBS) and humic acid (HA) to soil can influence the biodegradation rates of acetochlor and butachlor. While the presence of SDBS and HA tends to decrease acetochlor biodegradation, it appears to enhance the biodegradation of butachlor. []

Q7: What factors influence the formation of oligomers from this compound in soil?

A7: Research suggests that physicochemical factors, such as soil pH and the presence of specific ions, can significantly influence the oligomerization of 2,6-DEA in soil. Experiments have shown that lower pH values generally lead to higher yields of 2,6-DEA dimers and tetramers. []

Q8: Is microbial activity essential for the transformation of this compound in soil?

A8: While microbial activity can contribute to 2,6-DEA transformation, studies indicate that abiotic factors also play a significant role. For instance, gamma irradiation of soil did not completely inhibit the formation of 2,6-DEA dimers and tetramers, suggesting the involvement of abiotic processes. []

Q9: What are the potential toxicological concerns associated with this compound and similar aniline-based degradation products?

A9: Studies have revealed that this compound, along with other alkyl-aniline metabolites of pesticides, can exhibit toxicity and genotoxicity. Research using Vibrio fischeri (Microtox and Mutatox assays) and Chironomus riparius (acute toxicity tests) demonstrated that these compounds could pose environmental risks, emphasizing the importance of considering degradation product toxicity in pesticide risk assessments. []

Q10: What are the potential developmental effects of chloroacetanilide herbicides and their degradation products?

A10: Research using Xenopus laevis embryos demonstrated that while chloroacetanilide herbicides like alachlor and metolachlor can induce embryotoxic and teratogenic effects, their aniline degradation products (this compound and 2-ethyl-6-methylaniline) exhibit lower embryotoxicity but higher teratogenicity. These findings highlight the potential ecological risks associated with the persistence and transformation of these herbicides in the environment. []

Q11: How does the presence of substituents on the aromatic ring influence the toxicity of this compound and related compounds?

A11: Studies investigating the hemoglobin binding of various diamines in rats revealed that the presence of two substituents in the ortho positions of the aromatic ring, especially electron-withdrawing groups, could drastically reduce the formation of hemoglobin adducts, potentially mitigating their toxicity. []

Q12: What analytical techniques are employed to determine the concentration of this compound in environmental samples?

A12: Gas chromatography (GC) coupled with electron capture detection (ECD) is a widely used technique for quantifying 2,6-DEA in environmental samples. This method typically involves extracting 2,6-DEA from the sample matrix, derivatizing it to enhance volatility and detectability, and analyzing the derivative using GC-ECD. []

Q13: Can you elaborate on the use of microdialysis coupled with HPLC for analyzing alachlor and its metabolite this compound in microbial cultures?

A14: Online microdialysis enriched-sampling coupled with HPLC offers a sensitive, efficient, and environmentally friendly approach for determining alachlor and 2,6-DEA in microbial cultures. This technique combines the advantages of microdialysis for continuous sampling and online enrichment with the separation capabilities of HPLC, eliminating the need for extensive sample preparation steps. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.